3-Bromo-2-methylpyridine N-oxide
Overview
Description
3-Bromo-2-methylpyridine N-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and an N-oxide functional group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylpyridine N-oxide can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Another method involves the oxidation of 3-bromo-2-methylpyridine using hydrogen peroxide or other oxidizing agents to introduce the N-oxide functional group . This reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylpyridine N-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functional group can be reduced to the corresponding pyridine derivative using reducing agents like zinc or iron.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 3-azido-2-methylpyridine and 3-thio-2-methylpyridine derivatives.
Reduction: The major product is 3-bromo-2-methylpyridine.
Coupling Reactions: Biaryl compounds are the primary products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-2-methylpyridine N-oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylpyridine N-oxide involves its interaction with molecular targets through various pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with oxidative stress pathways by modulating the activity of enzymes involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the N-oxide functional group, making it less reactive in certain oxidation reactions.
2-Bromo-3-methylpyridine: The position of the bromine and methyl groups is reversed, leading to different reactivity and applications.
4-Bromo-2-methylpyridine: The bromine atom is at the fourth position, resulting in distinct chemical properties.
Properties
IUPAC Name |
3-bromo-2-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFZDDVZOWJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559914 | |
Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-32-6 | |
Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.